

Spectroscopic and Spectrometric Characterization of Rebaudioside J: A Technical Overview and Methodological Guide

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Compound of Interest

Compound Name: *Rebaudioside J*

Cat. No.: *B10817741*

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Introduction

Rebaudioside J, a steviol glycoside derived from the leaves of *Stevia rebaudiana*, is a member of a class of natural, non-caloric sweeteners of significant interest to the food, beverage, and pharmaceutical industries. Like other rebaudiosides, its molecular structure is based on a central steviol diterpene core glycosylated at various positions. The specific arrangement and number of sugar moieties dictate the sweetness profile and sensory attributes of each glycoside. Accurate structural elucidation and purity assessment are critical for research, development, and quality control. This technical guide provides an overview of the available spectroscopic data for **Rebaudioside J** and presents a generalized, in-depth methodology for the spectroscopic and spectrometric analysis of rebaudiosides, using well-characterized analogues as illustrative examples due to the limited public availability of data for **Rebaudioside J** itself.

Rebaudioside J: Identity and Available Data

Rebaudioside J is a known steviol glycoside with the following identifiers:

- Chemical Formula: $C_{50}H_{80}O_{27}$ [1][2]
- Molecular Weight: 1113.15 g/mol [3]

- CAS Number: 1313049-59-0[1][3][4][5]

While **Rebaudioside J** is commercially available as a reference standard, a comprehensive public repository of its Nuclear Magnetic Resonance (NMR) and full Mass Spectrometry (MS) data is not readily available. However, recent studies have begun to characterize its behavior in mass spectrometry experiments.

Mass Spectrometry (MS) Data

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule. For rebaudiosides, Electrospray Ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of these large, polar molecules with minimal fragmentation.

Tandem Mass Spectrometry (MS/MS) of **Rebaudioside J**

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of a selected precursor ion. For **Rebaudioside J**, which possesses one glucose and one rhamnose moiety at the C-19 position, the major product ion in the MS/MS spectrum corresponds to the neutral loss of these two sugar units.[6] This fragmentation pattern is characteristic of steviol glycosides and aids in the identification of the types and locations of the sugar residues.

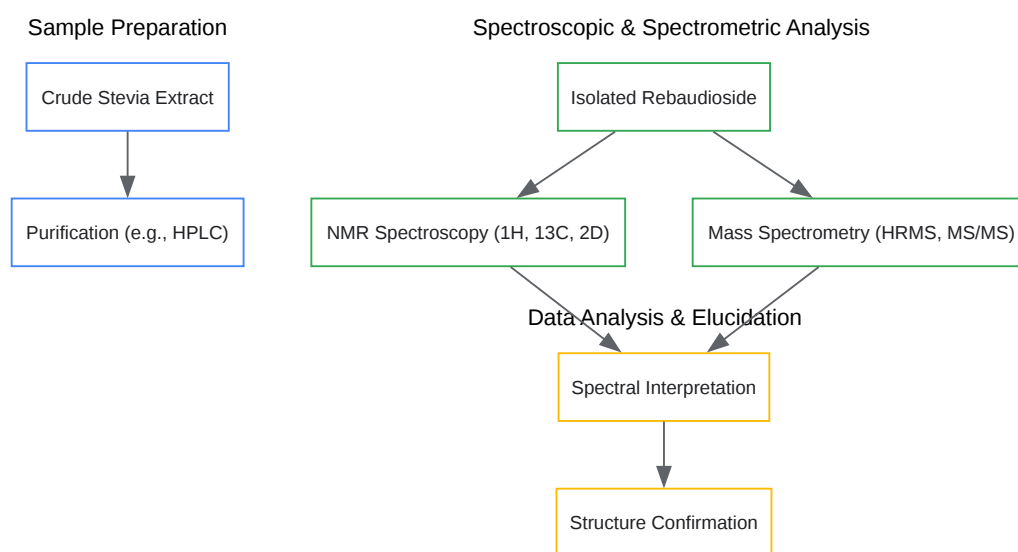
A General Methodological Approach for Spectroscopic Analysis of Rebaudiosides

Given the scarcity of public data for **Rebaudioside J**, this section outlines a comprehensive, generalized protocol for the spectroscopic analysis of rebaudiosides, using Rebaudioside A as a well-documented example. These methodologies are broadly applicable to the characterization of other steviol glycosides, including **Rebaudioside J**.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a rebaudioside from a crude plant extract.

Figure 1. General Workflow for Rebaudioside Analysis



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